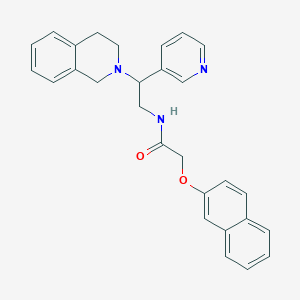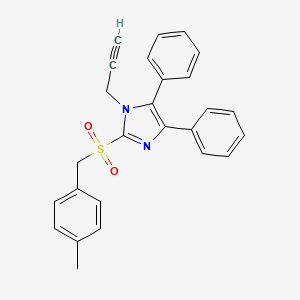
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone" is a derivative of the imidazole class, which is a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities and have been studied for various pharmacological applications. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through a one-pot, multi-component reaction. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been efficiently carried out using β-cyclodextrin-propyl sulfonic acid as a catalyst in a solvent-free medium. This method involves the reaction of 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines to afford the target compounds in excellent yields . Although the specific synthesis of "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of substituents on the imidazole ring can significantly influence the compound's properties and interactions with biological targets. For example, the substitution of 2-pyridyl groups at the 1-position combined with (2-aminobenzyl)-sulfinyl groups at the 2-position of the imidazole moiety has been found to lead to highly active compounds with favorable chemical stability . The specific molecular structure of "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone" would likely exhibit unique interactions due to its distinct substituents.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions, which are essential for their biological function as well as their synthesis. The reactivity of the imidazole ring can be modified by the nature and position of the substituents. For instance, the presence of a sulfone group can influence the electron density and reactivity of the imidazole ring. The specific chemical reactions and interactions of "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone" would depend on its complete molecular structure, which is not fully described in the provided papers.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Local Anesthetic Properties
A study by Ran, Li, and Zhang (2015) describes the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, including compounds related to "4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone", using a one-pot, four-component reaction. The local anesthetic effect of these derivatives was assessed, with some showing considerable local anesthetic activity and minimal toxicity, compared to lidocaine (Ran, Li, & Zhang, 2015).
Antioxidant Properties
Naik, Kumar, and Rangaswamy (2012) synthesized a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles and evaluated their antioxidant properties. Compounds with hydroxy and methoxy groups on the phenyl moiety showed predominant antioxidant activity (Naik, Kumar, & Rangaswamy, 2012).
Polyimide Synthesis and Properties
Ghaemy and Alizadeh (2009) investigated the synthesis of polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group. These polyimides exhibited excellent solubility in polar solvents and high thermal stability, making them suitable for advanced material applications (Ghaemy & Alizadeh, 2009).
N-Protection of O-Aryl Sulfamates
Reuillon et al. (2012) developed a method for the N-protection of O-aryl sulfamates, important in medicinal chemistry, using imidazole-based compounds. The protected sulfamates displayed stability to various conditions, facilitating their use in multi-step syntheses (Reuillon et al., 2012).
Synthesis Without Catalyst
Ilavarasan et al. (2018) described a catalyst-free synthesis method for new imidazole derivatives, emphasizing simplicity, low cost, and good yield. This method represents an eco-friendly alternative for synthesizing imidazole-based compounds (Ilavarasan et al., 2018).
Antimicrobial and Antioxidant Activities
Research by Noriega-Iribe et al. (2020) explored the synthesis of 2,4,5-triphenyl imidazole derivatives and their in vitro evaluation as antioxidants, acetylcholinesterase (AChE), and xanthine oxidase (XO) inhibitors, demonstrating their potential as therapeutic molecules with antioxidant and antiproliferative properties (Noriega-Iribe et al., 2020).
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOMALJFAKJXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

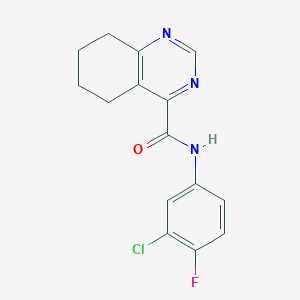
![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)
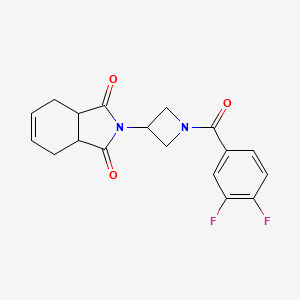
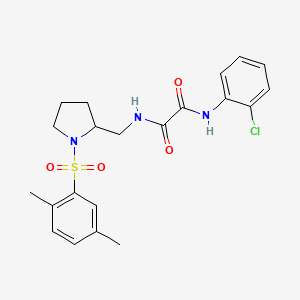
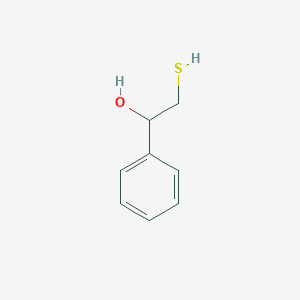
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
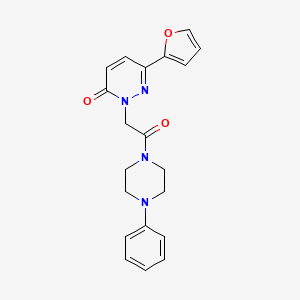
![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)
![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)
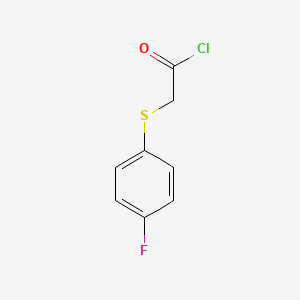

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)
